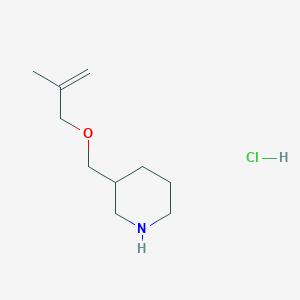
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride is an organic compound with significant potential in biochemical research and therapeutic applications. Its unique structural properties, characterized by a piperidine ring and a propenyl group, suggest various biological activities, including enzyme modulation and interaction with neurotransmitter systems.
- Molecular Formula : C₁₆H₃₁ClN₂O
- Molecular Weight : Approximately 205.72 g/mol
- Structure : The compound features a piperidine ring, which contributes to its reactivity and biological interactions. The presence of a double bond in the propenyl group allows for nucleophilic substitutions and electrophilic additions, making it a versatile candidate for further chemical modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing inhibitory neurotransmission and potentially impacting anxiety and seizure disorders.
- Cell Signaling Pathways : It modulates key signaling pathways, particularly those involving NF-kB, which plays a critical role in inflammatory responses and cell survival.
- Binding Affinity : Preliminary studies indicate that it interacts with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in neuropharmacology and oncology.
Biological Activities
Table 1 summarizes the biological activities associated with this compound based on current research findings:
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar compounds, it was found that modulation of GABA A receptors led to significant anxiolytic effects in animal models. This suggests that this compound may have therapeutic potential for anxiety disorders.
Case Study 2: Anticancer Activity
Research investigating the cytotoxic effects of structurally similar compounds demonstrated that they could inhibit DNA, RNA, and protein biosynthesis in cancer cell lines. The IC50 values indicated significant potency, suggesting that this compound could exhibit similar anticancer properties .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures exhibit good oral bioavailability and effective inhibition of target pathways. This characteristic is crucial for developing therapeutic agents requiring systemic administration.
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROSHPVEBKVJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















